Unambiguous Structure Elucidation of 7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic Acid: A Comprehensive Analytical Guide
Unambiguous Structure Elucidation of 7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic Acid: A Comprehensive Analytical Guide
Executive Summary & Scaffold Significance
The 2-arylquinoline-4-carboxylic acid framework represents a privileged pharmacophore in medicinal chemistry, frequently leveraged for its wide range of physiological activities, including potent anticancer, antiviral, and antibacterial properties[1]. The synthesis of these scaffolds is typically achieved via classical multicomponent cyclizations such as the Pfitzinger or Doebner reactions[2][3].
However, the structural elucidation of highly substituted derivatives—specifically 7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid —presents unique analytical challenges. Depending on the steric and electronic nature of the aniline precursors used during synthesis, unexpected isomeric products or regiochemical variations can emerge[4]. Distinguishing the 7,8-dimethyl substitution pattern from potential 5,6- or 6,7-isomers, while simultaneously confirming the exact connectivity of the pyridin-4-yl moiety at the C2 position, requires a rigorous, orthogonal analytical approach.
As a Senior Application Scientist, this guide outlines a self-validating, step-by-step methodology for the absolute structure elucidation of this compound, integrating High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-Ray Diffraction (SCXRD).
Analytical Workflow Design
To ensure scientific integrity, no single analytical technique is treated as conclusive in isolation. The workflow is designed as a self-validating system where molecular formula confirmation (HRMS) feeds into topological mapping (NMR), which is ultimately verified by spatial conformation (SCXRD).
Analytical workflow for the unambiguous structure elucidation.
Step-by-Step Methodologies & Protocols
High-Resolution Mass Spectrometry (HRMS)
Causality & Rationale: Before assigning complex NMR spectra, the exact molecular formula must be proven. Electrospray Ionization Time-of-Flight (ESI-TOF) MS is utilized in positive ion mode to detect the [M+H]+ pseudo-molecular ion. The exact mass dictates the degree of unsaturation and confirms the incorporation of the pyridine ring and both methyl groups.
Self-Validating Protocol:
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Calibration: Calibrate the ESI-TOF instrument using a standard sodium formate solution to achieve a mass accuracy of <2 ppm.
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol with 0.1% Formic Acid to promote protonation of the pyridine/quinoline nitrogens.
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Acquisition: Infuse the sample at 10 µL/min. Apply a capillary voltage of 3.0 kV and a cone voltage of 30 V to minimize in-source fragmentation.
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Validation: Introduce an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) during acquisition to correct for instrumental drift.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: Standardized protocols for NMR acquisition in deuterated dimethyl sulfoxide (DMSO-d6) are essential due to the rigid, lipophilic nature of the scaffold and the strong hydrogen-bonding capabilities of the carboxylic acid moiety[5]. 1D NMR provides the proton count and basic carbon framework, characterized by the sharp singlet of the H-3 proton typically observed around 8.4 ppm in 2-arylquinoline-4-carboxylic acids[2][6]. However, 2D NMR (HMBC and NOESY) is mandatory to bridge quaternary carbons and prove the regiochemistry of the C7 and C8 methyl groups[4].
Self-Validating Protocol:
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. The choice of DMSO-d6 prevents the rapid exchange of the carboxylic acid proton, allowing it to be observed as a broad singlet >13.5 ppm.
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1D Acquisition (1H and 13C): Acquire 1 H NMR at 500 MHz (64 scans, relaxation delay D1=5 s to ensure full relaxation of the COOH proton) and 13 C NMR at 125 MHz (1024 scans). Reference spectra to the residual DMSO peak at 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C)[5].
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2D Acquisition (HMBC & NOESY):
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Run a 1 H- 13 C HMBC experiment optimized for long-range coupling constants ( nJCH=8 Hz). This will link the methyl protons to the quinoline core.
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Run a 2D NOESY experiment with a mixing time of 300 ms to observe through-space dipole-dipole interactions.
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Logical Deduction of Regiochemistry via 2D NMR
The most critical phase of elucidation is proving the methyls are at C7 and C8, rather than C5 and C6.
Key 2D NMR correlations establishing C7 and C8 methyl regiochemistry.
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NOESY Analysis: The C7-methyl group will show a strong through-space correlation (NOE) to the adjacent aromatic proton (H-6). The C8-methyl will not show an NOE to any aromatic proton, as it is flanked by the C7-methyl and the bridgehead nitrogen.
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HMBC Analysis: The C8-methyl protons will show a diagnostic 3-bond correlation to the C8a bridgehead carbon, unequivocally anchoring it to the position adjacent to the quinoline nitrogen.
Single-Crystal X-Ray Diffraction (SCXRD)
Causality & Rationale: While NMR proves connectivity, SCXRD is required to determine the absolute 3D conformation, specifically the dihedral angle between the pyridin-4-yl ring and the quinoline core. This angle is governed by steric clash between the pyridine protons and the quinoline H-3 proton, dictating the molecule's ability to bind to target proteins (e.g., kinase hinge regions).
Self-Validating Protocol:
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Crystallization: Dissolve 5 mg of the compound in a minimum volume of hot DMF. Layer carefully with vapor-diffused diethyl ether over 72 hours to yield diffraction-quality single crystals.
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Diffraction: Mount a suitable crystal on a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å) at 100 K to minimize thermal motion.
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Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the final R1 value is < 0.05 for validation.
Quantitative Data Presentation
The following tables summarize the empirical data required to validate the structure of 7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid.
Table 1: HRMS (ESI-TOF) Data Summary
| Ion Species | Formula | Calculated Exact Mass ( m/z ) | Observed Mass ( m/z ) | Mass Error (ppm) |
| [M+H]+ | C17H15N2O2+ | 279.1128 | 279.1132 | +1.4 |
| [M+Na]+ | C17H14N2O2Na+ | 301.0947 | 301.0950 | +1.0 |
Table 2: Standardized 1 H and 13 C NMR Assignments (DMSO-d6)
Assignments are derived from characteristic coupling patterns of 2-arylquinoline-4-carboxylic acids[2][6].
| Position | 1 H Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | 13 C Chemical Shift ( δ , ppm) | Key 2D Correlations (HMBC/NOESY) |
| COOH | 13.80 | br s, 1H | 167.5 | - |
| C-2 | - | - | 153.2 | HMBC from H-3, Pyridine H-2'/6' |
| C-3 | 8.45 | s, 1H | 119.5 | HMBC to C-2, C-4, C-4a |
| C-4 | - | - | 140.2 | HMBC from H-3, H-5 |
| C-4a | - | - | 124.2 | HMBC from H-3, H-6 |
| C-5 | 8.35 | d, J=8.5 , 1H | 122.5 | NOESY to H-6 |
| C-6 | 7.60 | d, J=8.5 , 1H | 128.5 | NOESY to C7-Me |
| C-7 | - | - | 139.5 | HMBC from C7-Me, C8-Me, H-5 |
| C-8 | - | - | 134.0 | HMBC from C8-Me, C7-Me, H-6 |
| C-8a | - | - | 147.8 | HMBC from C8-Me, H-5 |
| C7-Me | 2.45 | s, 3H | 14.2 | NOESY to H-6 |
| C8-Me | 2.75 | s, 3H | 20.5 | HMBC to C-7, C-8, C-8a |
| Pyr-C2'/6' | 8.75 | dd, J=6.0,1.5 , 2H | 150.5 | HMBC to Pyr-C4', C-2 |
| Pyr-C3'/5' | 8.15 | dd, J=6.0,1.5 , 2H | 121.0 | HMBC to Pyr-C4' |
| Pyr-C4' | - | - | 145.0 | HMBC from Pyr-H2'/6', Pyr-H3'/5' |
Conclusion
The unambiguous structure elucidation of 7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid relies heavily on a multi-tiered analytical strategy. While HRMS secures the molecular formula, it is the strategic application of 2D NMR (specifically the NOESY correlation between the C7-methyl and H-6, and the HMBC correlation from the C8-methyl to the C8a bridgehead) that definitively proves the regiochemistry of the quinoline core. This self-validating framework ensures absolute confidence in the structural integrity of the synthesized pharmacophore prior to downstream biological evaluation.
References
- Application Notes and Protocols: Characterization of 2-(1-Adamantyl)
- Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates Organic Letters - ACS Publications URL
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis ResearchGate / Molbank URL
- Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids International Journal of Chemical and Physical Sciences URL
- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2)
- Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity PMC / National Institutes of Health URL
